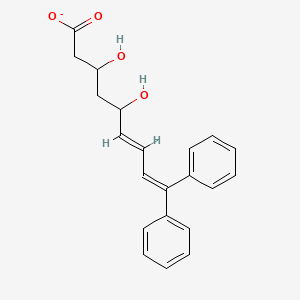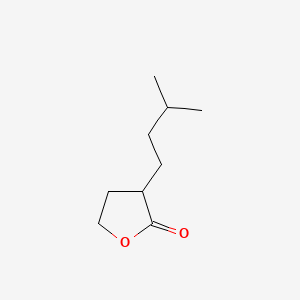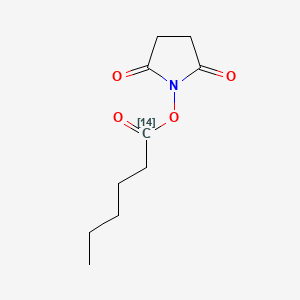
(2,5-dioxopyrrolidin-1-yl) (114C)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate is a chemical compound known for its role as a protein crosslinker. It is often used in various scientific research applications due to its ability to react with specific amino acid residues in proteins, thereby modifying their structure and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (114C)hexanoate typically involves the reaction of hexanoic acid with 2,5-dioxopyrrolidin-1-yl. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate primarily undergoes substitution reactions. It can react with nucleophiles such as amines and thiols, leading to the formation of amide and thioester bonds, respectively .
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, secondary amines, and thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine to facilitate the reaction .
Major Products
The major products formed from these reactions are amides and thioesters, which are often used in the modification of proteins and peptides for various research applications .
科学的研究の応用
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (114C)hexanoate involves the formation of covalent bonds with specific amino acid residues in proteins, such as lysine. This modification can alter the protein’s structure and function, thereby affecting its biological activity . The compound primarily targets lysine residues due to their nucleophilic nature, facilitating the formation of stable amide bonds .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker with similar reactivity but different applications in polymer chemistry.
2,5-Dioxopyrrolidin-1-yl octanoate: Similar in structure but with a longer carbon chain, affecting its solubility and reactivity.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used in different contexts, particularly in the synthesis of pharmaceuticals.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate is unique due to its specific reactivity with lysine residues, making it particularly useful in the study of protein structure and function. Its ability to form stable covalent bonds with proteins sets it apart from other similar compounds .
特性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
215.22 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (114C)hexanoate |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3/i10+2 |
InChIキー |
HNYAWMSQSBERBE-HRVHXUPCSA-N |
異性体SMILES |
CCCCC[14C](=O)ON1C(=O)CCC1=O |
正規SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


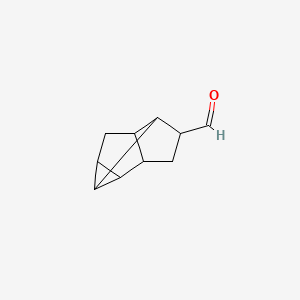
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
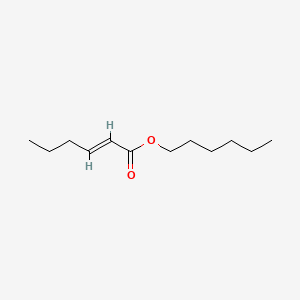
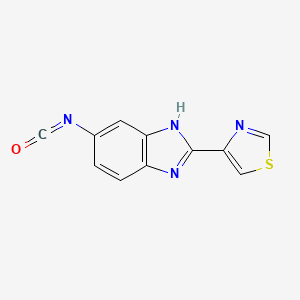
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
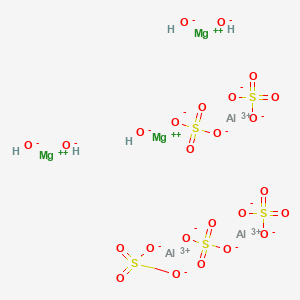

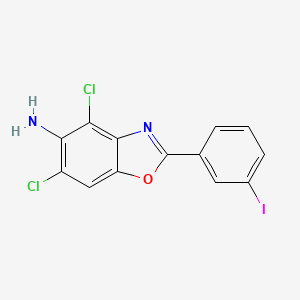
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
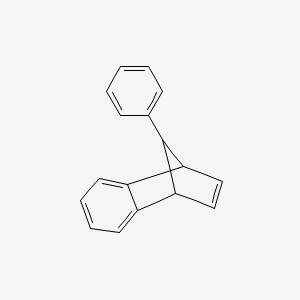
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
